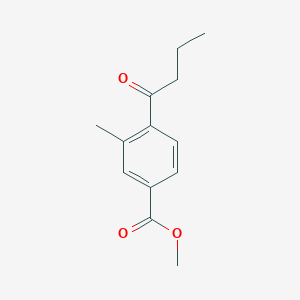

Methyl 4-butyryl-3-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

methyl 4-butanoyl-3-methylbenzoate |

InChI |

InChI=1S/C13H16O3/c1-4-5-12(14)11-7-6-10(8-9(11)2)13(15)16-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

XURRHTJBALTEGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C=C1)C(=O)OC)C |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving Methyl 4 Butyryl 3 Methylbenzoate

Elucidation of Reaction Pathways for its Formation

The formation of Methyl 4-butyryl-3-methylbenzoate is primarily achieved through Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In this specific case, methyl 3-methylbenzoate (B1238549) is acylated using butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk

The reaction pathway commences with the activation of the acylating agent. The Lewis acid catalyst coordinates to the chlorine atom of butyryl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. sigmaaldrich.com This results in the formation of a highly electrophilic acylium ion (CH₃CH₂CH₂CO⁺), which is stabilized by resonance. masterorganicchemistry.comsigmaaldrich.com

The electron-rich aromatic ring of methyl 3-methylbenzoate then acts as a nucleophile, attacking the acylium ion. masterorganicchemistry.com This step, which is the rate-determining step of the reaction, leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com The aromaticity of the ring is temporarily disrupted in this intermediate. byjus.com

Finally, a weak base, such as the AlCl₄⁻ complex formed during the initial activation step, abstracts a proton from the carbon atom bearing the newly attached acyl group. youtube.comlibretexts.org This deprotonation event restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst. youtube.combyjus.com

An alternative, though less direct, synthetic route involves a multi-step process starting from o-toluidine (B26562). This pathway includes an initial acylation of o-toluidine with butyryl chloride, followed by bromination, and then a palladium-catalyzed carbonylation reaction with carbon monoxide and methanol (B129727) to form an N-butyryl-4-amino-3-methylbenzoate derivative. google.comgoogle.com This highlights the versatility of synthetic strategies that can be employed to access this molecule, although the Friedel-Crafts acylation remains the most direct and common method for its formation.

Studies on its Reactivity as a Substrate in Subsequent Organic Transformations

This compound possesses several reactive sites that allow it to serve as a versatile substrate in a variety of subsequent organic transformations. The key functional groups that dictate its reactivity are the ketone, the ester, and the substituted aromatic ring.

The carbonyl group of the butyryl substituent is susceptible to reduction. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. More vigorous reduction methods, such as the Clemmensen or Wolff-Kishner reduction, can be employed to completely remove the carbonyl oxygen, converting the butyryl group into a butyl group.

The ester functional group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-butyryl-3-methylbenzoic acid. This transformation provides a handle for further modifications, such as conversion to acid chlorides, amides, or other esters through transesterification. wikipedia.org

The aromatic ring itself, being activated by the methyl group and deactivated by the ester and butyryl groups, can undergo further electrophilic aromatic substitution reactions. The directing effects of the existing substituents will govern the position of any new incoming electrophile. For instance, nitration of a related compound, methyl 4-(butyrylamino)-3-methylbenzoate, occurs at the 5-position, directed by the activating amino group and the deactivating ester and amide groups. chemicalbook.com While the butyryl group is deactivating, its directing influence, along with that of the methyl and ester groups, would determine the regiochemical outcome of such substitutions.

Furthermore, the compound can serve as a precursor for the synthesis of more complex molecules. For example, derivatives of this compound are utilized as intermediates in the synthesis of pharmacologically active compounds, such as the antihypertensive drug telmisartan. chemicalbook.com This underscores the importance of this compound as a building block in medicinal chemistry.

Kinetic Analysis of Key Synthetic Steps and Rate-Determining Stages

The key synthetic steps in the Friedel-Crafts acylation are:

Formation of the acylium ion electrophile from the reaction of butyryl chloride with the Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.combyjus.com

Attack of the aromatic ring of methyl 3-methylbenzoate on the acylium ion to form the arenium ion intermediate (sigma complex). masterorganicchemistry.comyoutube.com

Deprotonation of the arenium ion to restore aromaticity and yield the final product. youtube.combyjus.com

The rate-determining step in Friedel-Crafts acylation is the second step: the nucleophilic attack of the aromatic ring on the electrophilic acylium ion. masterorganicchemistry.com This step involves the disruption of the aromatic system, which has a significant activation energy barrier. masterorganicchemistry.com The formation of the acylium ion is generally a rapid pre-equilibrium, and the final deprotonation step is also typically fast. youtube.com

Several factors influence the reaction kinetics:

Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction kinetics. stackexchange.com

Methods to measure the rates of aromatic acylation include titrimetric and adiabatic methods, where the progress of the reaction can be monitored by measuring the consumption of a reactant or the temperature change of the reaction mixture. rsc.org

Table 1: Key Kinetic Parameters in the Formation of this compound via Friedel-Crafts Acylation

| Parameter | Description | Impact on Reaction Rate |

| Rate-Determining Step | Attack of the aromatic ring on the acylium ion | The energy barrier of this step dictates the overall reaction speed. |

| Substrate Concentration | Concentration of methyl 3-methylbenzoate | Higher concentration generally leads to a faster rate. |

| Acylating Agent Conc. | Concentration of butyryl chloride | Higher concentration generally leads to a faster rate. |

| Catalyst Concentration | Concentration of the Lewis acid (e.g., AlCl₃) | Higher concentration increases the rate of acylium ion formation. |

| Temperature | Reaction temperature | Higher temperature increases the reaction rate but may affect selectivity. |

Characterization of Reaction Intermediates and Transition States

The Friedel-Crafts acylation of methyl 3-methylbenzoate to form this compound proceeds through well-defined intermediates and transition states that are characteristic of electrophilic aromatic substitution reactions.

The primary reactive intermediate is the acylium ion (CH₃CH₂CH₂CO⁺). This electrophile is generated in the initial step of the reaction through the interaction of butyryl chloride with a Lewis acid catalyst like aluminum chloride. masterorganicchemistry.comsigmaaldrich.com The acylium ion is a resonance-stabilized carbocation, which enhances its stability and allows it to act as the key electrophile in the reaction. sigmaaldrich.com

Upon attack by the aromatic ring of methyl 3-methylbenzoate, a second key intermediate, the arenium ion (or sigma complex), is formed. masterorganicchemistry.com This carbocationic intermediate is characterized by the temporary loss of aromaticity in the benzene (B151609) ring. byjus.com The positive charge in the arenium ion is delocalized over the remaining sp²-hybridized carbon atoms of the ring through resonance. The stability of this intermediate is influenced by the substituents present on the ring. The methyl group on the ring helps to stabilize the positive charge through its inductive and hyperconjugative effects.

The reaction proceeds through two main transition states . The first and higher energy transition state occurs during the attack of the aromatic ring on the acylium ion, leading to the formation of the arenium ion. sci-hub.seyoutube.com The energy of this transition state determines the rate of the reaction. masterorganicchemistry.com The second, lower energy transition state is associated with the deprotonation of the arenium ion to restore aromaticity and form the final product. youtube.com

The nature of the transition states can be influenced by the reactivity of the electrophile. For more reactive electrophiles, the transition state is "earlier" along the reaction coordinate, resembling the starting materials more closely. sci-hub.se For less reactive electrophiles, the transition state is "later," having more of the character of the arenium ion intermediate. sci-hub.se

Influence of Solvent Effects and Reagent Stoichiometry on Reaction Mechanisms

The mechanism and outcome of the Friedel-Crafts acylation to produce this compound are significantly influenced by the choice of solvent and the stoichiometry of the reagents.

Solvent Effects:

The solvent plays a crucial role in Friedel-Crafts reactions. It must be inert to the strong Lewis acid catalyst and the reactive intermediates. vaia.com Common solvents for Friedel-Crafts acylations include non-polar solvents like dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon disulfide (CS₂), as well as more polar solvents like nitrobenzene. vaia.comstackexchange.com

The polarity of the solvent can affect the reaction in several ways:

Solubility: The solvent must be able to dissolve the reactants and the Lewis acid-acyl chloride complex. vaia.com

Stabilization of Intermediates: Polar solvents can stabilize the charged intermediates, such as the acylium ion and the arenium ion, which can influence the reaction rate and selectivity. vaia.com

Product Distribution: In some cases, the choice of solvent can alter the regioselectivity of the reaction. For example, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents lead to the thermodynamic product due to the solubility of the intermediate complex. stackexchange.com

It has been noted that for some Friedel-Crafts acylations, there may be no significant effect of the solvent on the reaction. researchgate.net However, generally, a polar, non-protic solvent is preferred to solubilize the Lewis acid catalyst and stabilize the transition states. vaia.com

Reagent Stoichiometry:

In contrast to Friedel-Crafts alkylations, which are catalytic in the Lewis acid, Friedel-Crafts acylations typically require a stoichiometric amount of the Lewis acid catalyst. wikipedia.org This is because the ketone product formed is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst. wikipedia.org This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of the Lewis acid per equivalent of the acylating agent is necessary for the reaction to go to completion. The complex is then typically destroyed during the aqueous workup to liberate the final ketone product. wikipedia.org

The stoichiometry of the acylating agent (butyryl chloride) relative to the aromatic substrate (methyl 3-methylbenzoate) can also be controlled to minimize polysubstitution, although this is generally less of a problem in Friedel-Crafts acylations compared to alkylations because the acylated product is deactivated towards further substitution. sigmaaldrich.com

Theoretical Predictions of Reaction Regioselectivity and Stereoselectivity

The regioselectivity of the Friedel-Crafts acylation of methyl 3-methylbenzoate to form this compound can be predicted using theoretical and computational methods. The directing effects of the substituents on the aromatic ring are the primary determinants of where the incoming butyryl group will attach.

In methyl 3-methylbenzoate, there are two substituents to consider:

Methyl group (-CH₃): This is an ortho-, para-directing and activating group due to its electron-donating inductive and hyperconjugative effects.

Methyl ester group (-COOCH₃): This is a meta-directing and deactivating group due to its electron-withdrawing inductive and resonance effects.

The incoming electrophile (the acylium ion) will preferentially attack the positions on the ring that are most activated and least sterically hindered. The positions on the ring are:

Position 2: Ortho to the methyl group and ortho to the ester group. Sterically hindered.

Position 4: Para to the methyl group and ortho to the ester group. Activated by the methyl group.

Position 5: Meta to both the methyl and ester groups.

Position 6: Ortho to the methyl group and meta to the ester group. Activated by the methyl group but potentially more sterically hindered than position 4.

The strongest activating group generally dictates the position of substitution. masterorganicchemistry.com In this case, the methyl group is the activating group. It directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. The ester group, being a meta-director, deactivates the ortho and para positions relative to the meta position.

Considering the combined effects:

Position 4 is strongly favored as it is para to the activating methyl group and is less sterically hindered than the ortho positions.

Position 6 is also activated by the methyl group (ortho) but may experience some steric hindrance from the adjacent methyl group.

Position 2 is ortho to both groups and is likely the most sterically hindered.

Position 5 is meta to both groups and is electronically disfavored.

Therefore, theoretical predictions, based on the principles of electrophilic aromatic substitution, strongly suggest that the major product will be This compound , resulting from acylation at the 4-position. This is consistent with experimental observations. In Friedel-Crafts acylations of substituted benzenes, substitution almost exclusively occurs at the position para to the activating group when available, due to reduced steric hindrance compared to the ortho position. chemguide.co.uk

As the reactants and the product are achiral, and no new stereocenters are formed in this reaction, there are no considerations of stereoselectivity .

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Butyryl 3 Methylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like methyl 4-butyryl-3-methylbenzoate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Advanced 1D NMR Techniques (¹H, ¹³C, DEPT)

¹H NMR: The proton NMR spectrum of this compound provides critical information about the number and types of hydrogen atoms present. The aromatic region of the spectrum is expected to show distinct signals for the protons on the benzene (B151609) ring. The butyryl group will exhibit characteristic signals for its methylene (B1212753) and terminal methyl protons, while the methyl ester and the methyl group on the ring will each produce a singlet. rsc.orgchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. Key signals include those for the carbonyl carbons of the ester and ketone groups, the aromatic carbons, and the aliphatic carbons of the butyryl and methyl groups. ymdb.cachemicalbook.comchemicalbook.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. This technique helps to unambiguously assign the carbon signals observed in the broadband-decoupled ¹³C NMR spectrum, confirming the presence of the methyl, methylene, and methine groups within the structure of this compound.

A related compound, methyl 4-butyramido-3-methylbenzoate, has been analyzed using ¹H and ¹³C NMR to verify its functional groups and molecular connectivity.

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 125.0 - 140.0 |

| O-CH₃ | ~3.9 | ~52.0 |

| C=O (ester) | - | ~167.0 |

| C=O (ketone) | - | ~200.0 |

| Ar-CH₃ | ~2.4 | ~21.0 |

| α-CH₂ (butyryl) | ~2.9 | ~38.0 |

| β-CH₂ (butyryl) | ~1.7 | ~18.0 |

| γ-CH₃ (butyryl) | ~1.0 | ~14.0 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

Two-dimensional NMR techniques provide a deeper understanding of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons of the butyryl group and between the aromatic protons, helping to establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between carbon and proton atoms. This powerful technique is instrumental in piecing together the molecular skeleton. For instance, it can show correlations from the ester methyl protons to the ester carbonyl carbon and from the aromatic protons to various carbons in the ring and the butyryl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of molecules. In the case of this compound, NOESY could reveal spatial proximities between the methyl group on the ring and adjacent protons. The methyl TROSY effect can be utilized in NOESY experiments to enhance signal-to-noise ratios for larger proteins. nih.gov

Quantitative NMR for Purity Determination and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a compound without the need for a reference standard of the same compound. resolvemass.ca By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of this compound can be accurately calculated. resolvemass.ca This non-destructive technique is also highly valuable for monitoring the progress of chemical reactions by quantifying the consumption of reactants and the formation of products over time. resolvemass.ca

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. For a related compound, methyl 4-butyramido-3-methylbenzoate, HRMS is used for molecular weight confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. By analyzing these fragments, the connectivity of the molecule can be deduced, providing valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the methoxy (B1213986) group from the ester or cleavage of the butyryl chain. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a useful tool for rapidly screening structurally related chemicals. nih.gov

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The choice of ionization technique is crucial for successfully analyzing a molecule by mass spectrometry.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. ESI has been used in the analysis of related benzoate (B1203000) derivatives. rsc.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is particularly effective for less polar and volatile compounds. jfda-online.com It often produces protonated molecules and can be a valuable alternative when ESI is not effective. bris.ac.uknih.gov APCI is considered a robust and versatile method for the analysis of low molecular weight analytes. bris.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and analyze the vibrational modes of a molecule. For this compound, the spectra would be characterized by the distinct vibrations of its constituent parts: the substituted benzene ring, the ketone group, and the methyl ester group.

The analysis of analogous compounds, particularly benzophenone (B1666685) and its derivatives, provides a strong basis for predicting the spectral features of this compound. The carbonyl (C=O) stretching vibrations are particularly informative. The molecule possesses two C=O groups: one in the butyryl (ketone) function and one in the methyl ester function. The ketone C=O stretch in benzophenones typically appears as a strong band in the IR spectrum. researchgate.net For benzophenone itself, this band is observed around 1665 cm⁻¹. iaea.org The conjugation with the aromatic ring and the nature of substituents can influence this frequency. The ester C=O stretch is expected at a higher wavenumber, generally in the 1725-1705 cm⁻¹ region.

The spectra would also feature C-H stretching vibrations from both the aromatic ring (above 3000 cm⁻¹) and the aliphatic butyryl and methyl groups (below 3000 cm⁻¹). Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester group would produce strong bands in the 1300-1000 cm⁻¹ range.

Raman spectroscopy provides complementary information. In many benzophenone derivatives, the C=O stretching mode is also strongly Raman active. nih.gov Time-resolved resonance Raman spectroscopy has been employed to study the excited triplet states of benzophenones, revealing significant downshifts in the C=O stretching frequency, which indicates a reduction in the C=O bond order upon excitation. iaea.orgacs.org

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 2975-2850 | Medium to Strong |

| Ester C=O | Stretching | ~1725-1705 | Strong |

| Ketone C=O | Stretching | ~1670-1650 | Strong |

| Aromatic C=C | Stretching | 1600, 1580, 1500, 1450 | Medium to Strong |

Note: The values are estimates based on data from analogous compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The primary chromophore in this compound is the benzoyl group, which gives rise to characteristic absorption bands. Like benzophenone, the compound is expected to exhibit two main types of electronic transitions: a lower-energy, less intense n→π* transition and a higher-energy, more intense π→π* transition. scialert.netmdpi.com

For unsubstituted benzophenone, the π→π* transition results in a strong absorption band around 250 nm, while the n→π* transition of the carbonyl group's non-bonding electrons appears as a weaker band in the 330-360 nm region. scialert.netresearchgate.net The positions and intensities of these bands are sensitive to both the solvent and the nature of substituents on the aromatic rings. mdpi.comresearchgate.net

In this compound, the benzene ring is substituted with a butyryl group, a methyl group, and a methyl ester group. Both electron-donating and electron-withdrawing substituents can cause a bathochromic (red) shift in the maximum absorption wavelength (λmax). nih.gov The alkyl groups (methyl and butyryl) are weakly electron-donating, which would be expected to cause a slight red shift of the π→π* band compared to unsubstituted benzophenone. The effect of the solvent is also significant; polar solvents can cause a blue shift (hypsochromic shift) of the n→π* transition due to the stabilization of the non-bonding electrons on the carbonyl oxygen through hydrogen bonding. scialert.netmdpi.com

Table 2: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Typical λmax for Benzophenone (nm) | Expected λmax for Target Compound (nm) |

|---|---|---|

| π→π* | ~250 | ~250-265 |

Note: Values are approximate and can be influenced by solvent choice and substitution effects.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as other substituted benzoates and benzophenones, illustrates the type of information that can be obtained.

This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. A key structural feature of benzophenone derivatives is the conformation of the two aryl rings relative to the central carbonyl group. In solid-state benzophenone, the phenyl rings are twisted out of the plane of the C=O group. This analysis would reveal the specific dihedral angles between the substituted benzene ring and the plane of the butyryl group's carbonyl.

Furthermore, X-ray crystallography elucidates the crystal packing and identifies intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the solid-state architecture. For example, in the crystal structure of 4-iodobenzoic acid, molecules form hydrogen-bonded dimers. wikipedia.org While this compound lacks strong hydrogen bond donors, weak C-H···O interactions involving the carbonyl oxygen atoms would likely play a role in stabilizing the crystal lattice.

Table 3: Illustrative Crystallographic Data Obtainable (Based on a Related Compound, Methyl 4-amino-3-methylbenzoate)

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | C=O, C-O, C-C, C-H |

| Bond Angles (°) | O-C-C, C-C-C |

| Torsion Angles (°) | Describing molecular conformation |

Note: This table is an example of the data provided by X-ray crystallography and does not represent actual data for the title compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula to verify its accuracy.

The molecular formula for this compound is C₁₃H₁₆O₃. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). This validation is a crucial step in the characterization of a newly synthesized or isolated compound.

Table 4: Elemental Composition of this compound (C₁₃H₁₆O₃)

| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 13 | 156.143 | 70.88 |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 7.32 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 21.79 |

| Total | | | 220.268 | 100.00 |

An experimental result from an elemental analyzer that matches these theoretical percentages within an acceptable margin of error (typically ±0.4%) would confirm the empirical formula of the compound.

Computational and Theoretical Chemistry Studies of Methyl 4 Butyryl 3 Methylbenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of Methyl 4-butyryl-3-methylbenzoate. These methods model the molecule's electron distribution to predict its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of a molecule, known as its optimized geometry. scispace.comdntb.gov.ua By calculating the electron density, DFT methods like B3LYP, often paired with a basis set such as 6-311++G, can find the lowest energy conformation of this compound. researchgate.netresearchgate.net This process of energy minimization is critical, as the optimized geometry represents the molecule's most probable state and serves as the foundation for all further computational analyses. ijcce.ac.ir For similar molecules, like 4-methyl-3-nitrobenzoic acid, DFT calculations have been successfully used to compute optimized geometrical parameters, providing a reliable framework for understanding the structural aspects of substituted benzoates. researchgate.net The stability of the molecule, along with hyperconjugative interactions and charge delocalization, can be analyzed through methods like Natural Bond Orbital (NBO) analysis. ijcce.ac.ir

Table 1: Illustrative Optimized Geometrical Parameters (Based on DFT Studies of Analogous Compounds) This table presents typical parameters that would be calculated for this compound using DFT methods, illustrated with data from related structures.

| Parameter | Description | Typical Value |

|---|---|---|

| Bond Length (C=O) | Length of the carbonyl double bonds | ~1.22 Å |

| Bond Length (C-O) | Length of the ester single bond | ~1.35 Å |

| Dihedral Angle | Torsion angle between the phenyl ring and the ester group | Varies with conformation |

Ab initio methods, such as Hartree-Fock (HF), are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. nih.govscirp.org While computationally more demanding than DFT, they can provide highly accurate predictions of electronic properties. For related molecules like methyl benzoate (B1203000), ab initio HF methods, in conjunction with basis sets like 6-311+G(d,p), have been used to calculate the equilibrium geometry and thermodynamic functions. nih.gov These high-level calculations are essential for obtaining precise values for properties such as dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's interaction with external electric fields and its non-linear optical potential. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔEgap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. dntb.gov.uaijcce.ac.ir For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The electron density in the HOMO is expected to be concentrated around the electron-rich aromatic ring and the carbonyl oxygen of the ester, while the LUMO would likely be distributed over the carbonyl carbon and the aromatic ring, indicating potential sites for reaction. nih.govufla.br

Table 2: Predicted Frontier Molecular Orbital Properties This table illustrates the type of data generated from FMO analysis for a molecule like this compound.

| Parameter | Description | Predicted Value (Illustrative) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

Conformational Analysis and Molecular Dynamics (MD) Simulations

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the butyryl group and the methyl ester group to the benzene (B151609) ring. Conformational analysis, often performed using methods like Potential Energy Surface (PES) scans within DFT, can identify the most stable rotamers (rotational isomers) and the energy barriers between them. dntb.gov.ua

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure.

Vibrational Frequencies: DFT calculations can accurately predict the infrared (IR) and Raman spectra of a molecule. nih.gov For similar compounds, calculated vibrational frequencies, when scaled to correct for systematic errors, show excellent agreement with experimental spectra. researchgate.netresearchgate.net For this compound, specific vibrational modes corresponding to the C=O stretching of the ketone and ester, C-H stretching of the aromatic ring and alkyl groups, and benzene ring vibrations can be calculated and assigned. scirp.org

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. liverpool.ac.ukwisc.edu Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can calculate the magnetic shielding of each nucleus, which is then converted into a chemical shift. ijcce.ac.ir These predictions are valuable for assigning peaks in experimental NMR spectra and can help in detailed structural elucidation. nih.govnih.gov The predicted shifts would be influenced by the electronic environment of each nucleus, including the effects of the electron-withdrawing carbonyl groups and the electron-donating methyl group on the aromatic ring.

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts (Illustrative)

| Spectroscopy Type | Functional Group/Atom | Predicted Wavenumber (cm⁻¹)/Shift (ppm) |

|---|---|---|

| Vibrational (IR) | Ketone C=O Stretch | ~1685 cm⁻¹ |

| Vibrational (IR) | Ester C=O Stretch | ~1720 cm⁻¹ |

| Vibrational (IR) | Aromatic C-H Stretch | ~3050-3100 cm⁻¹ |

| ¹H NMR | Aromatic Protons | ~7.5-8.0 ppm |

| ¹H NMR | Ester Methyl Protons (-OCH₃) | ~3.9 ppm |

| ¹³C NMR | Ketone Carbonyl Carbon | ~200 ppm |

Molecular Docking and Ligand-Target Interaction Modeling for Potential Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. This modeling is essential for drug discovery and for understanding the potential biological activity of compounds like this compound. The process involves placing the 3D structure of the ligand, obtained from geometry optimization, into the binding site of a target protein. A scoring function then estimates the binding affinity, or strength of the interaction. The butyryl and methyl ester groups of this compound could form hydrogen bonds or hydrophobic interactions within a receptor's active site, and docking simulations can identify these key interactions and predict the molecule's potential as an enzyme inhibitor or receptor agonist/antagonist.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and physicochemical properties of chemical compounds, respectively. These models are built by establishing a mathematical correlation between the chemical structure of a molecule and a specific property or activity. While specific, published QSAR or QSPR studies focusing exclusively on this compound are not prominent in publicly available literature, the foundational data required for such modeling has been determined through computational methods.

These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, key descriptors have been predicted and are essential for developing hypothetical QSAR/QSPR models. These descriptors include parameters related to hydrophobicity (LogP), polarity (Topological Polar Surface Area - TPSA), and other physicochemical characteristics. For instance, the predicted LogP values, ranging from 2.69 to 3.37, indicate moderate lipophilicity, which can be correlated with membrane permeability and bioavailability. Similarly, the TPSA is a crucial predictor of a drug's transport properties.

These computationally derived descriptors serve as the independent variables in a statistical model to predict a dependent variable, such as binding affinity to a receptor (QSAR) or boiling point (QSPR).

Table 1: Predicted Physicochemical Properties and Molecular Descriptors for this compound

| Property/Descriptor | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 235.28 g/mol | nih.gov |

| Molecular Formula | C₁₃H₁₇NO₃ | nih.gov |

| XLogP3 | 2.1 | nih.gov |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Complexity | 278 | nih.gov |

| Water Solubility (Predicted) | 0.0203 mg/mL to 0.724 mg/mL |

Simulation of Reaction Mechanisms and Transition State Identification

The simulation of reaction mechanisms for this compound and related compounds is crucial for optimizing synthesis and understanding its chemical behavior. A significant reaction involving this compound is its nitration, which is a key step in the synthesis of pharmaceutically important intermediates like the antihypertensive drug Telmisartan. chemicalbook.comgoogle.com

The synthesis of Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate from this compound is a well-documented example of an electrophilic aromatic substitution reaction. google.comresearchgate.net The mechanism proceeds through several key steps:

Formation of the Electrophile: The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.comrsc.org Sulfuric acid acts as a catalyst, protonating nitric acid to form a protonated nitric acid intermediate. This intermediate then loses a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). aiinmr.com

Electrophilic Attack and Transition State: The electron-rich benzene ring of this compound attacks the nitronium ion. aiinmr.com The butyrylamino and methyl groups on the ring direct the incoming electrophile. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. This high-energy intermediate is considered the transition state of the rate-determining step. The stability of this intermediate determines the regioselectivity of the reaction.

Deprotonation: In the final step, a weak base in the reaction mixture, typically the conjugate base of the acid (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group. aiinmr.com This step restores the aromaticity of the benzene ring, yielding the final product, Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate. researchgate.net

Modern advancements have led to the development of continuous flow methods for this nitration process. google.com These systems use precisely controlled temperatures (0-100 °C) and stoichiometric ratios of reactants in pipeline reactors, which improves safety, reduces reaction time, and increases yield, demonstrating a practical application of a deep understanding of the reaction mechanism. google.com

Another studied reaction for the synthesis of the parent compound involves the reaction of N-(4-bromo-2-methylphenyl)butanamide with carbon monoxide and methanol (B129727) in the presence of a palladium catalyst. google.comgoogle.com This process exemplifies a transition-metal-catalyzed carbonylation reaction, a powerful tool in modern organic synthesis.

Investigation of Biological Interactions and Molecular Mechanisms of Methyl 4 Butyryl 3 Methylbenzoate Strictly in Vitro and Non Clinical

Exploration of Molecular Targets and Binding Affinities using In Vitro Assays

The initial step in characterizing a compound's biological activity involves identifying its molecular targets. For Methyl 4-butyryl-3-methylbenzoate, it is hypothesized that its effects are mediated through interactions with specific biomolecules. In biological systems, this could involve the inhibition of certain enzymes or binding to specific receptors, which in turn would alter metabolic or signaling pathways. The precise nature of these targets and the strength of these interactions, typically quantified by binding affinities (like the dissociation constant, Kd), have not been detailed in published research. The compound's structure, featuring a benzoate (B1203000) ester with a butyramido and a methyl group, provides chemical moieties that could potentially engage with the active or allosteric sites of various proteins. However, without specific in vitro screening assays, such as radioligand binding assays or affinity chromatography, the molecular targets of this compound remain speculative.

Enzyme Inhibition or Activation Studies in Cell-Free Systems

Cell-free systems provide a controlled environment to study the direct effects of a compound on purified enzymes, eliminating the complexities of a cellular environment. Such studies are crucial to determine if a compound acts as an inhibitor or an activator and to elucidate its mechanism of action (e.g., competitive, non-competitive). To date, there are no publicly accessible studies that have systematically evaluated this compound against a panel of enzymes. Consequently, key parameters such as the half-maximal inhibitory concentration (IC50) or the activation constant (Kact) for this compound against any specific enzyme are not available.

Receptor Binding Assays and Ligand-Receptor Interaction Studies (In Vitro)

Receptor binding assays are fundamental in determining if a compound can bind to a specific receptor and in quantifying this interaction. nih.gov These assays, often using techniques like scintillation proximity assay (SPA) or filtration-based methods with radiolabeled ligands, can determine the affinity of a compound for a receptor. nih.gov There is currently no published data from such assays for this compound, meaning its potential to act as a ligand for any known receptor is unconfirmed.

Modulation of Cellular Pathways and Processes (In Vitro Cell-Based Assays, Non-Human)

Beyond direct interaction with purified proteins, understanding a compound's effect on cellular processes is critical. This is typically achieved through in vitro assays using cultured non-human cells.

Gene Expression Profiling

Techniques like microarray analysis or RNA-sequencing can reveal how a compound alters the expression of thousands of genes, providing a broad view of the cellular pathways it affects. Such studies have not been reported for this compound. Therefore, its impact on gene regulation remains an open question.

Protein Expression and Post-Translational Modification Studies

In addition to gene expression, it is important to study a compound's effect on protein levels and their modifications (e.g., phosphorylation, acetylation), which directly relate to cellular function. Methodologies such as Western blotting or mass spectrometry-based proteomics are used for this purpose. As with gene expression, there is a lack of available data concerning the effects of this compound on protein expression and post-translational modifications.

Structure-Activity Relationship (SAR) Studies of Synthesized Analogs (Preclinical Focus)

Structure-activity relationship (SAR) studies involve synthesizing and testing analogs of a lead compound to understand which chemical features are crucial for its biological activity. dundee.ac.uk This can lead to the optimization of potency and selectivity. dundee.ac.uk

While no formal SAR studies for this compound are available, a comparison with a structurally related compound, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, can offer some insights. This analog is noted as an intermediate in the synthesis of telmisartan. The introduction of a nitro group at the 5-position significantly alters the electronic properties of the aromatic ring, which could in turn affect its binding to potential biological targets. The nitro group may also be metabolically active, potentially being reduced to reactive intermediates. This highlights how a single functional group modification can dramatically change a molecule's biological and chemical properties.

A comparative table of these compounds is presented below:

| Compound Name | Key Structural Difference from Parent Compound | Potential Impact on Activity |

| This compound | - | Baseline compound |

| Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | Addition of a nitro group at the 5-position | Alters electronic properties, potentially enhances reactivity. |

Further research is necessary to synthesize a series of analogs and test them in relevant in vitro assays to establish a clear SAR for this chemical scaffold.

Based on a comprehensive review of available scientific literature, there is no specific research data for the chemical compound This compound . Searches for the synthesis, structure-activity relationships (SAR), and molecular mechanisms of this exact compound did not yield any dedicated studies.

It is important to distinguish "this compound" from a similarly named but structurally different compound, Methyl 4-butyramido-3-methylbenzoate . The former is a keto-ester, where a butyryl group (a four-carbon ketone) is directly attached to the benzene (B151609) ring. The latter is an amido-ester, where a nitrogen atom links the butyryl group to the ring. This structural difference is significant, and the biological and chemical properties of the two molecules are not interchangeable.

While literature exists for the synthesis and some applications of Methyl 4-butyramido-3-methylbenzoate researchgate.netgoogle.comlgcstandards.com and for general classes of benzoate derivatives nih.govrsc.orgbiorxiv.orgnih.gov, this information does not apply to the specific compound requested.

Therefore, due to the absence of published research on this compound, it is not possible to generate an article that adheres to the requested outline concerning its derivatives, structure-activity relationships, and molecular mechanisms.

Advanced Applications and Prospective Research Directions

Development of Methyl 4-butyryl-3-methylbenzoate as a Chemical Probe for Biological Systems

The ability of small molecules to interact with biological targets makes them indispensable tools for dissecting complex biological processes. This compound and its derivatives are being explored as chemical probes to investigate cellular pathways and validate therapeutic targets.

To function effectively as a probe, a molecule often needs to be "labeled" for detection and tracking within a biological system. This is typically achieved by incorporating a reporter tag, such as a radioactive isotope, a fluorescent dye, or an affinity tag like biotin.

The synthesis of isotopically labeled versions of compounds structurally related to this compound is considered a viable strategy for use in metabolic and tissue distribution studies. google.com Standard synthetic procedures can be adapted by substituting a common reagent with its isotopically labeled counterpart. google.comgoogle.com For instance, isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) are preferred due to their established detection methods. google.com

The general approach for synthesizing a labeled probe based on the structure of this compound would involve:

Identifying a suitable precursor: A starting material that can be readily modified to incorporate a label.

Introducing the label: Using a labeled reagent in one of the synthetic steps. For example, a labeled version of butyryl chloride could be used in an acylation reaction.

Completing the synthesis: Carrying out the remaining synthetic steps to yield the final labeled probe.

While specific examples of labeled this compound are not prevalent in public literature, the synthetic routes described in patents for related glucagon (B607659) receptor modulators provide a clear blueprint for their potential preparation. google.com

Chemical probes are instrumental in confirming the role of a specific protein in a disease pathway (target validation) and in mapping the sequence of molecular events in a cell (pathway elucidation). Derivatives of this compound have been utilized in assays to identify and characterize modulators of the glucagon receptor, a key target in diabetes research. google.comgoogle.com

The glucagon receptor is a G-protein coupled receptor that, when activated, stimulates the production of cyclic AMP (cAMP), leading to increased glucose output from the liver. google.com Compounds derived from this compound have been tested for their ability to antagonize this process. In a typical assay, such as the Cisbio cAMP detection assay, researchers can measure the amount of cAMP produced by cells in the presence of glucagon and a potential antagonist. google.com A reduction in cAMP levels indicates that the compound is effectively blocking the receptor, thereby validating its potential as a therapeutic agent. google.com

One study noted that a related compound, Methyl 4-butyramido-3-methylbenzoate, showed cytotoxic effects against human colon cancer cells through the activation of caspases, which are key enzymes in the programmed cell death pathway. This demonstrates its utility in elucidating specific molecular pathways.

Table 1: Application in Biological Assays

| Assay Type | Target | Purpose | Finding |

|---|---|---|---|

| Cisbio cAMP Detection Assay | Glucagon Receptor | To quantify the inhibition of glucagon-induced cAMP production. | Derivatives act as antagonists, blocking the receptor and reducing cAMP levels. google.com |

Utilization as a Precursor for the Synthesis of Complex Organic Molecules

This compound serves as a crucial building block in the multi-step synthesis of more complex and pharmaceutically important molecules. Its chemical structure provides a versatile scaffold that can be elaborated through various organic reactions.

A significant application is its role as an intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used for treating hypertension. Furthermore, patent literature extensively documents its use in the preparation of a class of glucagon receptor modulators being investigated for the treatment of diabetes and related metabolic disorders. google.comgoogle.com

A patented synthetic route highlights its preparation from (+/−)-methyl 4-(1-hydroxybutyl)-3-methylbenzoate through an oxidation reaction using manganese dioxide. google.com This ketone intermediate is then used in subsequent steps to build more complex heterocyclic systems.

Table 2: Synthesis and Use as a Precursor

| Precursor | Reagents | Product | Application of Product |

|---|---|---|---|

| (+)-methyl 4-(1-hydroxybutyl)-3-methylbenzoate | Manganese dioxide, Dichloromethane (B109758) | This compound | Intermediate for Glucagon Receptor Modulators google.com |

| This compound | Various (multi-step synthesis) | Telmisartan | Antihypertensive Drug |

Potential Applications in Materials Science as a Polymer Monomer or Advanced Intermediate

While direct research into the use of this compound in materials science is limited, its structure suggests potential as a monomer or an advanced intermediate for functional polymers. The aromatic ring can impart rigidity and thermal stability to a polymer backbone, while the carbonyl and ester functional groups offer sites for polymerization or post-polymerization modification.

Theoretically, it could be incorporated into polyesters or polyketones. For instance, the ester group could undergo transesterification polymerization, or the entire molecule could be modified to create a bifunctional monomer suitable for condensation polymerization. These potential applications remain a prospective area for research, requiring empirical investigation to validate.

Exploration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The functional groups within this compound—the ester, the ketone, and the aromatic ring—could potentially participate in these interactions.

This opens up possibilities for its use in designing host-guest systems, where it could act as a guest molecule binding within the cavity of a larger host molecule, or be incorporated into a larger structure that acts as a host. For example, the aromatic ring could engage in π-stacking with other aromatic systems, a common interaction in the self-assembly of supramolecular structures. As with materials science, this remains a speculative but intriguing direction for future research.

Future Research Opportunities in Novel Synthetic Methodology Development

The development of efficient, cost-effective, and environmentally friendly synthetic methods is a constant goal in chemistry. Research into the synthesis of this compound and its derivatives is ongoing. A patent describes an improved process for preparing the related Methyl N-butyryl-4-amino-3-methylbenzoate, indicating active research in optimizing synthetic routes.

Future opportunities in this area include:

Continuous Flow Synthesis: Developing continuous manufacturing processes, which can offer better safety, efficiency, and scalability compared to traditional batch methods.

Catalytic Methods: Exploring novel catalysts to improve the yield and selectivity of reactions, such as the oxidation or acylation steps in its synthesis.

Green Chemistry Approaches: Designing synthetic pathways that use less hazardous solvents, reduce waste, and are more atom-economical.

Asymmetric Synthesis: For derivatives with chiral centers, developing methods for stereoselective synthesis to produce a single desired enantiomer, which is often crucial for pharmacological activity.

The continued exploration of new synthetic strategies will not only facilitate the production of this compound but also enable the creation of novel analogs for various scientific applications.

Research on "this compound" Yields No Data on Biological Activity

Comprehensive searches for scientific literature and data concerning the in vitro biological activities of the chemical compound This compound have yielded no specific results. Despite targeted inquiries for research on its potential biological targets and mechanisms of action, no studies, data tables, or detailed research findings for this particular compound could be located in the public domain.

The searches consistently returned information for a similarly named but structurally different compound, Methyl 4-butyramido-3-methylbenzoate . This related molecule, which contains an amide linkage instead of the ketone group specified in the query, has been the subject of some research. Studies on "Methyl 4-butyramido-3-methylbenzoate" and its derivatives indicate investigations into their potential antimicrobial and anticancer properties.

However, for This compound , there is a notable absence of published research detailing its effects on biological systems at the molecular level. Consequently, information regarding its undiscovered biological targets or its mechanisms of action, as observed through in vitro studies, is not available. This includes a lack of data on its interactions with enzymes, receptors, or cell lines.

Therefore, the requested article section on the advanced applications and prospective research directions for "this compound," specifically focusing on the identification of its biological targets and mechanisms of action, cannot be generated due to the absence of foundational research data.

Conclusion and Future Outlook

Summary of Key Academic Contributions and Findings Pertaining to Methyl 4-butyryl-3-methylbenzoate

The academic and industrial research landscape concerning this compound has been notably focused on its pivotal role as a key intermediate in the synthesis of pharmaceutically active compounds. The primary contribution of this chemical entity lies in its function as a building block for more complex molecules, a theme consistently highlighted in synthetic chemistry literature.

A significant body of research has been dedicated to the efficient synthesis of this compound and its derivatives. Various synthetic strategies have been explored, often starting from precursors like o-toluidine (B26562) or 4-amino-3-methylbenzoic acid. researchgate.net Methodologies such as acylation, bromination, and subsequent carbonylation have been refined to achieve high yields of this intermediate. These synthetic advancements are crucial for ensuring a reliable and cost-effective supply chain for the production of essential medicines.

The most prominent application of this compound is in the manufacturing of Telmisartan, an angiotensin II receptor blocker used to treat hypertension. researchgate.netchemicalbook.com Its nitrated derivative, Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, is a direct precursor in an efficient synthesis route for Telmisartan. chemicalbook.com Research has focused on optimizing the nitration process of this compound, including the development of continuous flow methods to enhance safety, improve yield, and reduce reaction times and waste, aligning with the principles of green chemistry. researchgate.netgoogle.com

Beyond its role in pharmaceutical synthesis, the inherent chemical functionalities of this compound, including the ester and amide groups, make it a versatile scaffold in organic synthesis for the potential creation of various heterocyclic compounds, peptides, and amino acids.

Remaining Challenges and Open Research Questions in the Field

Despite the well-established utility of this compound, several challenges and open research questions remain, primarily centered on synthetic efficiency, functionalization, and the exploration of its broader chemical potential.

One of the ongoing challenges lies in the development of even more sustainable and atom-economical synthetic routes. While continuous flow nitration has been a significant advancement for its derivatives, applying similar green chemistry principles to the entire synthetic pathway of this compound remains an area for improvement. google.com This includes the exploration of alternative, less hazardous reagents and solvents, and minimizing purification steps which can be resource-intensive.

A key open research question is the full extent of the chemical space that can be accessed from this compound. While its role as a precursor to Telmisartan is well-documented, its potential as a starting material for other novel bioactive molecules is largely unexplored. researchgate.netchemicalbook.com Systematic studies on the reactivity of its aromatic ring and the modification of its side chains could unveil new derivatives with interesting pharmacological or material properties. For instance, the development of selective functionalization strategies at different positions of the benzene (B151609) ring could lead to a diverse library of new chemical entities.

Furthermore, there is a lack of comprehensive studies on the physicochemical properties of this compound and its derivatives. nih.gov A deeper understanding of its solubility, stability, and crystalline polymorphism could be beneficial for its application in industrial processes and for the formulation of any potential future products derived from it.

Future Trajectories for Comprehensive Research on Benzoate (B1203000) Derivatives and Related Chemical Entities

The future of research on benzoate derivatives, including compounds like this compound, is poised to expand in several exciting directions, driven by advances in synthetic methodologies, computational chemistry, and a growing demand for novel functional molecules.

A major trajectory will be the continued development of novel synthetic methods that offer greater control over the structure and stereochemistry of benzoate derivatives. This includes the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to introduce a wide range of functional groups onto the benzoate core. researchgate.net The exploration of C-H activation techniques could also provide more direct and efficient routes to functionalized benzoates, bypassing the need for pre-functionalized starting materials.

The integration of computational tools, such as Density Functional Theory (DFT) calculations, will play an increasingly important role in predicting the electronic, structural, and reactive properties of new benzoate derivatives. mdpi.com This in silico approach can guide synthetic efforts by identifying promising target molecules with desired characteristics, whether for medicinal applications, liquid crystals, or functional polymers. mdpi.commdpi.com

In the realm of medicinal chemistry, there is a growing interest in exploring the therapeutic potential of novel benzoate derivatives beyond their traditional uses. Research into their activity as anticancer, antibacterial, and antifungal agents is an active field. mdpi.com The design and synthesis of benzoate derivatives that can act as inhibitors for specific biological targets, such as BCL-2 in colorectal cancer, highlights the potential for this class of compounds in drug discovery. nih.gov

Furthermore, the unique photophysical properties of certain benzoate derivatives are being investigated for applications in materials science. For example, functionalized phenylenediamine derivatives containing benzoate esters have shown interesting optical properties, suggesting their potential use in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.net The development of benzoate-based liquid crystals also remains a promising area of research. mdpi.com

A summary of the key research areas and their potential applications is presented in the table below:

| Research Area | Potential Applications |

| Advanced Synthetic Methodologies | More efficient and sustainable synthesis of pharmaceuticals and fine chemicals. |

| Computational Chemistry | Rational design of novel benzoate derivatives with tailored properties. |

| Medicinal Chemistry | Discovery of new therapeutic agents for a range of diseases. |

| Materials Science | Development of advanced materials such as liquid crystals and organic electronics. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-butyryl-3-methylbenzoate, and how can side-product formation be minimized?

- Methodological Answer : A multi-step approach using triazine derivatives (e.g., 2,4,6-trichlorotriazine) as coupling agents can enhance reaction efficiency. Stepwise addition of substituents under controlled temperatures (0–5°C for initial coupling, room temperature for subsequent steps) reduces side reactions. Monitoring via TLC or HPLC at each stage ensures intermediate purity . Optimize solvent choice (e.g., dichloromethane for solubility) and stoichiometric ratios to avoid over-acylation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- X-ray crystallography : Resolve molecular geometry using SHELX (SHELXL for refinement, SHELXS for structure solution). Refinement parameters (R-factor < 0.05) validate atomic positions .

- NMR : Assign peaks using - and -NMR with deuterated solvents (e.g., CDCl). Coupling patterns for the butyryl and methyl groups should align with predicted dihedral angles from crystallographic data .

- IR : Confirm ester carbonyl (C=O) stretches at ~1720 cm and ketone (butyryl) stretches at ~1680 cm .

Q. What protocols ensure the compound’s purity during synthesis and isolation?

- Methodological Answer : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Validate purity via melting point consistency (±2°C of literature values) and HPLC (≥95% area under the curve). Compare retention times with authentic standards .

Q. What safety measures are essential when handling this compound in reactions with hazardous intermediates?

- Methodological Answer : Employ fume hoods for volatile reagents (e.g., acyl chlorides). Use PPE (nitrile gloves, safety goggles) and avoid skin contact. Quench reactive intermediates (e.g., excess triazine derivatives) with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., NMR shifts) and experimental data be resolved?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. Compare with experimental data to identify conformational mismatches. Adjust dihedral angles or solvent models (e.g., PCM for polar solvents) to improve agreement. Use software like Gaussian or ORCA for iterative refinement .

Q. What strategies address crystallographic challenges like twinning or disorder in this compound?

- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to model twin domains. Apply restraints (e.g., SIMU/DELU) to disordered regions. Validate with R < 0.05 and CC > 0.9 in PLATON . WinGX/ORTEP visualizes anisotropic displacement ellipsoids to confirm atom positioning .

Q. How can DFT elucidate the compound’s reactivity in catalytic systems?

- Methodological Answer : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use NBO analysis to assess charge distribution on the butyryl group. Simulate reaction pathways (e.g., ester hydrolysis) with transition-state optimizations (IRC) to identify activation energies .

Q. What methodologies determine thermodynamic properties (e.g., phase transitions) of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.